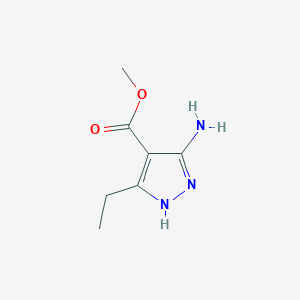

methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a methyl ester at position 4, an ethyl group at position 3, and an amino group at position 3. The 1H tautomer indicates a protonated nitrogen at position 1, stabilizing the aromatic pyrazole ring.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 3-amino-5-ethyl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-3-4-5(7(11)12-2)6(8)10-9-4/h3H2,1-2H3,(H3,8,9,10) |

InChI Key |

FEQJMXRCMTUNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . Another method includes the reaction of pyrazine with ammonia under suitable conditions . These reactions typically require catalysts and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound often involves the use of toluene as a solvent. The reaction between methylene and methylhydrazine in the presence of a catalyst leads to the formation of the desired product. After the reaction, toluene is evaporated, and the crude product is crystallized, crushed, centrifuged, washed with cold water, and dried . This method yields approximately 85% of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products are often used as intermediates in the synthesis of more complex compounds .

Scientific Research Applications

Methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of pyrazole derivatives is heavily influenced by substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Pharmacological Activity Trends

- Ester Group Impact : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ), affecting bioavailability and metabolic stability .

- Substituent Bulk : The 3-ethyl group in the target compound provides steric bulk compared to smaller groups (e.g., methylthio in ), which may influence binding pocket interactions.

Computational and Experimental Similarity Assessments

Methods for comparing compound similarity, such as molecular fingerprinting or crystal structure analysis (e.g., Mercury software ), highlight critical differences:

- Positional Isomerism: Methyl 4-amino-1H-pyrazole-5-carboxylate (CAS 360056-45-7 ) shares functional groups but differs in substituent positions, leading to distinct electronic profiles.

- Packing Similarity : Crystal packing patterns, influenced by substituents like ethyl vs. hydroxyethoxy, affect material properties in solid-state applications .

Biological Activity

Methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 174.18 g/mol. This structure is crucial for its biological activity, allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It may also interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation .

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Activity : Several studies have demonstrated that derivatives of this compound can significantly reduce inflammation in animal models, making it a candidate for developing new anti-inflammatory drugs.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

- Analgesic Effects : Due to its COX inhibition, it may also possess analgesic properties, providing relief from pain associated with inflammation.

Study 1: Anti-inflammatory Effects

In a study published by MDPI, this compound was evaluated for its anti-inflammatory effects in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group, supporting its potential use as an anti-inflammatory agent .

Study 2: Antimicrobial Activity

Research conducted by RSC Publishing investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Study 3: Anticancer Activity

A study published in the Journal of Organic Chemistry explored the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes key properties and activities of this compound compared to similar pyrazole derivatives:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C7H10N4O2 | Anti-inflammatory, antimicrobial, anticancer |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | Anti-inflammatory, drug design |

| Methyl 3-amino-5-methylpyrazole | C6H9N3O2 | Antimicrobial |

Q & A

Q. What are the established synthetic routes for methyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves cyclocondensation or substitution reactions. A common approach is the reaction of 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) for esterification . For intermediates, formylating agents like DMF-DMA (dimethylformamide dimethyl acetal) are used in cyclocondensation reactions, followed by hydrolysis to yield carboxylic acid derivatives . Key conditions include:

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux (12 hr) | Use anhydrous conditions to avoid hydrolysis |

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80°C | Control stoichiometry to minimize byproducts |

| Substitution | Amines, triethylamine (base), RT | Purify via column chromatography (silica gel, ethyl acetate/hexane) |

Q. How is this compound characterized structurally?

Methodological Answer: Combined spectroscopic and analytical techniques are employed:

- ¹H/¹³C NMR : Peaks at δ 2.4–2.6 ppm (ethyl CH₂), δ 6.1–6.3 ppm (pyrazole C-H), and δ 3.7 ppm (ester OCH₃) confirm substituents .

- IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (NH₂) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

- X-ray Crystallography : Resolves tautomeric forms and hydrogen bonding (e.g., NH₂⋯O=C interactions) .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Pre-dissolve in DMSO for biological assays .

- Stability : Degrades under strong acids/bases. Store at 2–8°C in inert atmosphere .

- Melting Point : 150–152°C (varies with crystallinity; differential scanning calorimetry recommended) .

Q. What safety precautions are necessary when working with this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Rinse eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Methodological Answer:

- Continuous Flow Reactors : Enhance mixing and temperature control (e.g., 70°C, 0.5 mL/min flow rate) to achieve >80% yield .

- Catalyst Screening : Test Pd/C or zeolites for esterification efficiency .

- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .

Q. What computational methods predict the bioactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular Docking : Simulate binding to targets like COX-2 (PDB: 5KIR) using AutoDock Vina; prioritize poses with ΔG < −7 kcal/mol .

Q. What mechanisms underlie its reported anti-inflammatory activity?

Methodological Answer:

Q. How can advanced chromatographic methods resolve degradation products?

Methodological Answer:

- HPLC-MS : C18 column (ACN/0.1% formic acid gradient), ESI+ mode. Detect m/z 197.1 (parent) and m/z 153.0 (hydrolyzed carboxylic acid) .

- Forced Degradation : Expose to 0.1M HCl/NaOH (24 hr, 40°C) and UV light (ICH Q1B guidelines) to identify labile sites .

Q. How do structural analogs compare in bioactivity?

Methodological Answer:

Q. What strategies stabilize this compound under physiological conditions?

Methodological Answer:

- Prodrug Design : Convert ester to amide (e.g., with PEG-linked amines) to slow hydrolysis .

- Microencapsulation : Use PLGA nanoparticles (85:15 lactide:glycolide ratio) for pH-controlled release .

Notes

- Data Contradictions : Variability in reported melting points (e.g., 150–152°C vs. 241–242°C in analogs) suggests polymorphic forms; confirm via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.